molecular formula C6H18N3OP B1605895 Tris(di(2H3)methylamido)phosphorus CAS No. 51219-90-0

Tris(di(2H3)methylamido)phosphorus

Cat. No. B1605895
CAS RN: 51219-90-0
M. Wt: 197.31 g/mol
InChI Key: GNOIPBMMFNIUFM-NBDUPMGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(di(2H3)methylamido)phosphorus, also known as TDMAP, is a phosphorous-based compound that has a variety of applications in scientific research. It is a versatile compound that can be used for synthesizing other compounds or as a catalyst for various reactions. TDMAP has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery.

Scientific Research Applications

Redox Catalysis

Phosphorus compounds have been shown to undergo reversible redox cycling (P(III)/P(V)), facilitating their use as catalysts in transfer hydrogenation reactions. For example, a trivalent phosphorus compound activates ammonia-borane to produce a dihydridophosphorane, which then transfers hydrogen to azobenzene, yielding diphenylhydrazine and regenerating the initial phosphorus species. This highlights the potential of nonmetal platforms for bond-modifying redox catalysis traditionally dominated by transition metals (Dunn, Ha, & Radosevich, 2012).

Intermolecular Oxidative Addition

Phosphorus triamides exhibit unique reactivity patterns, including poor nucleophilicity but the ability to undergo oxidative addition with various O-H- and N-H-containing compounds at ambient temperatures. These reactions result in pentacoordinate adducts, highlighting the phosphorus compounds' versatility in forming new bonds and potentially opening pathways to novel catalytic processes (Zhao et al., 2014).

Environmental and Biodegradation Studies

Certain phosphorus compounds are key in understanding environmental pollutants and their degradation. For instance, bacteria capable of degrading chlorinated persistent flame retardants, such as Tris(2-chloroethyl) and Tris(1,3-dichloro-2-propyl) phosphates, have been isolated, offering a bioremediation approach to manage these environmental contaminants (Takahashi et al., 2010).

Phosphorus Flame Retardants and Human Health

Investigations into phosphorus flame retardants (PFRs) have revealed their ubiquity in indoor environments and potential impacts on human health. Studies correlating the levels of PFRs in dust with the prevalence of asthma, allergies, and atopic dermatitis underscore the importance of understanding and managing the use of these compounds in consumer products (Araki et al., 2014).

Innovative Catalysis and Synthesis

Phosphorus compounds are instrumental in catalysis, exemplified by the development of chiral diaminophosphine oxide ligands for nickel-catalyzed hydrocarbamoylations. This application demonstrates the role of phosphorus in enabling high selectivity and efficiency in synthetic organic chemistry, highlighting its significance in the development of new pharmaceuticals and materials (Donets & Cramer, 2013).

properties

IUPAC Name

N-bis[bis(trideuteriomethyl)amino]phosphoryl-1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOIPBMMFNIUFM-NBDUPMGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])P(=O)(N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199227
Record name Tris(di(2H3)methylamido)phosphorus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51219-90-0
Record name HMPA-d18
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51219-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(di(2H3)methylamido)phosphorus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(di(2H3)methylamido)phosphorus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[di(2H3)methylamido]phosphorus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(di(2H3)methylamido)phosphorus
Reactant of Route 2
Tris(di(2H3)methylamido)phosphorus
Reactant of Route 3
Reactant of Route 3
Tris(di(2H3)methylamido)phosphorus
Reactant of Route 4
Tris(di(2H3)methylamido)phosphorus
Reactant of Route 5
Tris(di(2H3)methylamido)phosphorus
Reactant of Route 6
Tris(di(2H3)methylamido)phosphorus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.